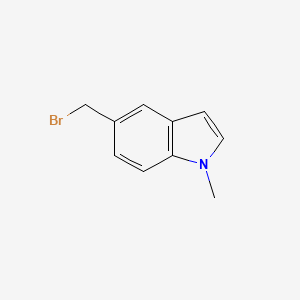

5-(Bromomethyl)-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

5-(bromomethyl)-1-methylindole |

InChI |

InChI=1S/C10H10BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3 |

InChI Key |

ZQLQEWCMUPSWPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CBr |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 Bromomethyl 1 Methyl 1h Indole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromine atom in the bromomethyl group of 5-(bromomethyl)-1-methyl-1H-indole is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This facilitates the formation of new carbon-heteroatom and carbon-carbon bonds, providing a versatile platform for chemical synthesis.

Reactions with Oxygen-Centered Nucleophiles (e.g., formation of ethers)

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, in the presence of a base, leads to the formation of ethers. This transformation is a standard method for introducing alkoxy or aryloxy-methyl groups at the 5-position of the indole (B1671886) ring. The reaction generally proceeds via an SN2 mechanism, where the alkoxide or phenoxide ion displaces the bromide ion. The choice of base and solvent is crucial for optimizing the reaction conditions and yield. While specific examples for this compound are not extensively detailed in the provided results, the synthesis of indole ethers through C-H alkoxylation with cobalt catalysis highlights the importance of this class of compounds. rsc.org

Reactions with Nitrogen-Centered Nucleophiles (e.g., formation of amines)

The bromomethyl group readily reacts with various nitrogen-centered nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, to yield the corresponding 5-(aminomethyl)-1-methyl-1H-indole derivatives. libretexts.org These reactions are fundamental in the synthesis of a wide array of biologically active molecules. For instance, the reaction with ammonia or primary amines can produce primary or secondary amines, respectively. libretexts.org The Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, is a classic method for preparing primary amines from alkyl halides and can be applied here. libretexts.org Reductive amination of aldehydes and ketones also serves as a route to amines. libretexts.orgorganic-chemistry.org

A specific application involves the synthesis of (R)-5-BROMO-3-[(1-METHYL-2-PYRROLIDINYL)METHYL]-1H-INDOLE, a key intermediate for the drug eletriptan, which is synthesized from 5-bromoindole (B119039). chemicalbook.comgoogle.com This underscores the significance of such nucleophilic substitution reactions in pharmaceutical chemistry. Furthermore, various indole derivatives with nitrogen-containing substituents have been synthesized through nucleophilic substitution on the indole nucleus. d-nb.infoclockss.org

Table 1: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Pyrrolidine | 1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-indole | Not specified | d-nb.info |

| Ammonia | 5-(Aminomethyl)-1-methyl-1H-indole | Not specified | libretexts.org |

| Potassium Phthalimide | N-((1-Methyl-1H-indol-5-yl)methyl)phthalimide | Base (e.g., KOH) | libretexts.org |

Reactions with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, such as thiols and thiophenols, react with this compound to form thioethers. These reactions are analogous to those with oxygen and nitrogen nucleophiles and proceed readily due to the high reactivity of the bromomethyl group. The resulting thioethers are valuable intermediates in organic synthesis and can be further functionalized. Research on the reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles provides a parallel for the reactivity of bromo-substituted heterocycles. nih.gov Studies on the reactivity of sulfur nucleophiles with other aromatic systems, like 1-bromonaphthalene, indicate that these reactions can proceed through a radical chain mechanism under photostimulation. researchgate.net The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates a complex reaction pathway involving nucleophilic attack at the selenium atom. nih.gov

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. This compound is a suitable substrate for several types of carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

While the bromomethyl group is not typically used directly in standard Suzuki-Miyaura couplings, the bromo-substituted indole core can participate in such reactions. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For instance, 5-bromo-1-methyl-1H-indole can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl or alkyl groups at the 5-position. easycdmo.com The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov This methodology has been successfully applied to the synthesis of various biologically active molecules, including meridianin C. nih.gov The choice of ligand and reaction conditions is critical for achieving high yields and selectivity. nih.govorganic-chemistry.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles

| Bromoindole Derivative | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 5-Bromo-1H-indole | Aryl boronic acid | Pd(PPh3)4 | 5-Aryl-1H-indole | nih.gov |

| 5-Bromo-3-iodo-1-tosyl-1H-indole | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | [Pd(PPh3)4] | 4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine (Meridianin C) | nih.gov |

| Chloroindoles | Boronic acid | P1 (XPhos precatalyst) | Coupled product | nih.gov |

Alkylation and Arylation Reactions

The bromomethyl group of this compound is an excellent electrophile for Friedel-Crafts type alkylation reactions with electron-rich aromatic and heteroaromatic compounds. This allows for the direct introduction of the 1-methyl-1H-indol-5-ylmethyl moiety onto another aromatic ring. Furthermore, intramolecular alkylation reactions can be used to construct fused ring systems. For example, the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles has been achieved through intramolecular nucleophilic aromatic substitution. rsc.org

Arylation at the nitrogen of the indole ring is another important transformation, often achieved through copper- or palladium-catalyzed reactions. nih.gov While not directly involving the bromomethyl group, these reactions highlight the broader reactivity of the indole scaffold. Radical reactions involving the cleavage of a carbon-halogen bond can also be utilized for carbon-carbon bond formation. libretexts.org

Electrophilic and Nucleophilic Additions/Substitutions on the Indole Ring System

The indole ring is generally susceptible to electrophilic substitution, typically at the C3 position due to the electron-donating nature of the nitrogen atom. However, in this compound, the C3 position is unsubstituted and remains the most probable site for electrophilic attack. The presence of the bromomethyl group at C5 can influence the regioselectivity of these reactions.

Conversely, nucleophilic substitution directly on the indole ring is less common unless activated by electron-withdrawing groups. The primary site for nucleophilic attack on this molecule is the methylene (B1212753) carbon of the bromomethyl group. However, under specific conditions, nucleophilic aromatic substitution can occur. For instance, studies on related bromoindoles have shown that the bromine atom on the benzene (B151609) ring can be displaced by various nucleophiles, often facilitated by transition metal catalysis. researchgate.net

The electron-donating methyl group on the indole nitrogen enhances the nucleophilicity of the ring, further favoring electrophilic substitution. Research on similar indole systems has demonstrated that electrophiles react readily with the indole core. For example, the synthesis of diindolylmethanes occurs through the electrophilic substitution of indoles with carbonyl compounds in the presence of acid catalysts. nih.govbeilstein-journals.org While direct examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of indoles suggests that it would undergo similar electrophilic substitution reactions.

| Reaction Type | Typical Reagent | Favored Position | Notes |

| Electrophilic Substitution | Aldehydes/Ketones (with acid catalyst) | C3 | The electron-rich indole nucleus is prone to attack by electrophiles. |

| Nucleophilic Aromatic Substitution | Amines, Thiols (with catalyst) | C5 (Br displacement) | Generally requires transition metal catalysis to proceed efficiently. |

Rearrangement Reactions Involving Bromomethyl Indole Intermediates

Bromomethyl indoles can serve as precursors to intermediates that undergo rearrangement reactions. One such example is the Hofmann-Martius-type rearrangement. In a study involving the functionalization of indoles with 1,3,5-triazinanes, an aminomethylated indole intermediate is formed, which then undergoes a Lewis acid-mediated rearrangement to yield 4-indol-3-yl-methylanilines. nih.gov This suggests that under acidic conditions, the aminomethyl derivative of this compound could potentially rearrange.

While specific examples of rearrangement reactions starting directly from this compound are not prevalent in the search results, the general principles of carbocation chemistry suggest that the corresponding benzylic-type carbocation, formed by the departure of the bromide ion, could be susceptible to Wagner-Meerwein or related rearrangements if a suitable migrating group is present on an adjacent position of the indole ring. However, without specific experimental data, this remains a theoretical possibility.

Functional Group Interconversions of the Bromomethyl Moiety

The bromomethyl group in this compound is a versatile handle for various functional group interconversions, significantly expanding its synthetic utility.

Nucleophilic Substitution: The most common reaction of the bromomethyl group is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities at the C5-methyl position.

| Nucleophile | Product | Reaction Type |

| Azide (B81097) (e.g., NaN3) | 5-(Azidomethyl)-1-methyl-1H-indole | SN2 |

| Amines (e.g., R2NH) | 5-(Aminomethyl)-1-methyl-1H-indole derivatives | SN2 |

| Thiols (e.g., RSH) | 5-(Thio-methyl)-1-methyl-1H-indole derivatives | SN2 |

| Cyanide (e.g., NaCN) | (1-Methyl-1H-indol-5-yl)acetonitrile | SN2 |

Reduction: The bromomethyl group can be reduced to a methyl group. A patent describes the reduction of a related bromoindole derivative using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (SDMA). google.com This transformation would yield 1,5-dimethyl-1H-indole.

Oxidation: While less common, the bromomethyl group could potentially be oxidized to an aldehyde (5-formyl-1-methyl-1H-indole) or a carboxylic acid (1-methyl-1H-indole-5-carboxylic acid). This would likely require a two-step process, for example, initial conversion to the corresponding alcohol or nitrile followed by oxidation.

These functional group interconversions underscore the importance of this compound as a versatile building block in the synthesis of a wide array of substituted indoles.

Applications of 5 Bromomethyl 1 Methyl 1h Indole in Complex Molecule Synthesis

Construction of Indole (B1671886) Alkaloid Scaffolds

Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities. rsc.orgnih.gov The indole framework is a common motif in numerous pharmaceuticals. nih.gov 5-(Bromomethyl)-1-methyl-1H-indole serves as a crucial starting material or intermediate in the assembly of these complex natural product scaffolds. The bromomethyl group at the C5 position allows for facile alkylation of various nucleophiles, enabling the extension of the indole core and the formation of key carbon-carbon and carbon-heteroatom bonds necessary for building the intricate ring systems characteristic of many indole alkaloids.

For instance, in the total synthesis of certain indole alkaloids, the introduction of a side chain at the C5 position is a critical step. This compound provides a direct and efficient means to achieve this functionalization, setting the stage for subsequent cyclization and elaboration reactions to construct the final polycyclic architecture. The N-methylation of the indole nitrogen in this reagent can also be a strategic element, preventing unwanted side reactions at the N1 position and directing reactivity to the desired C5-bromomethyl site.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of natural products to the construction of a broad range of nitrogen-containing heterocyclic systems. taylorfrancis.commdpi.commdpi.comrsc.orgopenmedicinalchemistryjournal.com These heterocycles are of significant interest in medicinal chemistry due to their prevalence in drug molecules and their diverse pharmacological properties. mdpi.commdpi.com

The bromomethyl group acts as an electrophilic handle, readily reacting with various nitrogen-based nucleophiles such as amines, amides, and other heterocyclic cores. This allows for the straightforward introduction of the 1-methyl-1H-indol-5-ylmethyl moiety into a wide variety of molecular scaffolds. For example, it can be used to synthesize novel hybrid molecules that combine the indole pharmacophore with other heterocyclic rings like pyrazoles, triazoles, or morpholines, leading to the generation of libraries of compounds for biological screening. researchgate.netnih.govnih.gov

A notable application is in the synthesis of spiro-indole scaffolds, where the bromomethyl group can participate in intramolecular cyclization reactions to form spirocyclic ring systems at the C5 position. rsc.org This approach provides access to unique three-dimensional molecular architectures that are of growing interest in drug discovery.

Role as a Versatile Synthetic Intermediate for Molecular Diversification

The utility of this compound as a versatile synthetic intermediate is central to its importance in organic synthesis. nih.gov Its ability to undergo a variety of chemical transformations allows for the generation of a wide range of derivatives, facilitating the exploration of chemical space and the optimization of lead compounds in drug discovery programs.

The bromine atom in the bromomethyl group can be displaced by a plethora of nucleophiles, including those based on oxygen, sulfur, and carbon, in addition to nitrogen. This enables the introduction of a diverse array of functional groups at the C5-methyl position. Furthermore, the indole ring itself can undergo various reactions, such as electrophilic substitution at other positions, allowing for further diversification.

This versatility makes this compound a valuable tool for creating libraries of compounds with systematic variations. These libraries are essential for structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is investigated to identify more potent and selective drug candidates.

Precursor for Advanced Polycyclic and Fused Architectures

The development of novel polycyclic and fused heterocyclic systems is a continuous endeavor in organic chemistry, driven by the search for new materials and therapeutic agents. This compound serves as a key precursor for the synthesis of such advanced molecular architectures. nih.govnih.gov

The reactive bromomethyl group can be strategically employed in intramolecular cyclization reactions to construct new rings fused to the indole core. For example, by tethering a suitable nucleophilic group to another position of the indole ring, an intramolecular alkylation can be triggered, leading to the formation of a new carbocyclic or heterocyclic ring. This approach has been used to synthesize a variety of fused indole derivatives, including those with five, six, or even seven-membered rings.

Furthermore, the indole nucleus of this compound can participate in cycloaddition reactions or be a component in multicomponent reactions, leading to the rapid assembly of complex polycyclic systems. nih.gov These strategies provide efficient access to novel and structurally complex scaffolds that would be challenging to synthesize through other means.

Utilization in Catalysis and Material Science

The applications of this compound are not limited to the synthesis of biologically active molecules but also extend into the realms of catalysis and material science. The ability to anchor the 1-methyl-1H-indol-5-ylmethyl group to various supports or incorporate it into larger molecular frameworks makes it a valuable component for the design of new functional materials and catalysts.

In catalysis, for instance, the indole moiety can act as a ligand for transition metals, and the bromomethyl group provides a convenient handle for immobilizing the resulting metal complex onto a solid support, creating a heterogeneous catalyst. ambeed.com These supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling.

In material science, the incorporation of the indole unit into polymers or other macromolecular structures can impart unique photophysical or electronic properties. The indole ring is known to be a good electron donor and can participate in charge-transfer interactions, making it a useful component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromomethyl functionality facilitates the polymerization or grafting of the indole unit onto other material backbones.

Mechanistic Investigations and Computational Studies on 5 Bromomethyl 1 Methyl 1h Indole Reactivity

Elucidation of Reaction Mechanisms

The primary reaction pathway for 5-(bromomethyl)-1-methyl-1H-indole involves nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. futurelearn.com The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom carrying a partial positive charge (δ+) and the bromine a partial negative charge (δ-), making the carbon an electrophilic site susceptible to attack by electron-rich species (nucleophiles). chemguide.co.uk

These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comlibretexts.org The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state where the carbon atom is transiently bonded to five groups. youtube.com

The rate of an SN2 reaction is dependent on the concentration of both the haloalkane (this compound) and the nucleophile, a characteristic of second-order kinetics. libretexts.org The structure of the haloalkane plays a critical role; primary halides, like the bromomethyl group on the indole (B1671886), are sterically unhindered, allowing for easy backside attack by the nucleophile, which favors the SN2 pathway. youtube.com

In some instances, particularly with weaker nucleophiles or under conditions that favor ionization, a unimolecular nucleophilic substitution (SN1) mechanism may compete. The SN1 pathway is a two-step process involving the initial slow formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.uk The stability of the resulting carbocation is a key factor. The indole ring can stabilize an adjacent positive charge through resonance, potentially making the SN1 route viable. However, for primary halides like this compound, the SN2 mechanism is generally considered to be the dominant pathway.

The process of determining the step-by-step sequence of these elementary reactions is known as reaction mechanism elucidation. fiveable.me This involves identifying intermediates and transition states to understand how reactants are converted into products, which is crucial for optimizing reaction conditions. fiveable.me

Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to gain deeper insight into reaction mechanisms, complementing experimental findings. fiveable.me These theoretical approaches allow for the detailed examination of reaction pathways, transition states, and the electronic properties of molecules involved.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and reactivity of organic molecules. DFT calculations can be employed to model the reaction of this compound with various nucleophiles. These calculations provide valuable information about the geometries of reactants, transition states, and products, as well as their relative energies.

By mapping the potential energy surface of the reaction, DFT can help to distinguish between competing mechanisms, such as SN1 and SN2. The calculated activation energies for the SN2 transition state versus the energy required for the formation of the carbocation intermediate in an SN1 pathway can provide strong evidence for the operative mechanism.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the context of this compound reacting with a nucleophile, the reaction is typically governed by the interaction between the HOMO of the nucleophile and the LUMO of the indole derivative.

The LUMO of this compound is expected to be localized primarily on the σ* anti-bonding orbital of the C-Br bond. A lower LUMO energy indicates a greater electrophilicity and a higher susceptibility to nucleophilic attack. FMO analysis helps to predict the regioselectivity of reactions and explains why the nucleophile attacks the methylene (B1212753) carbon.

Understanding Reaction Pathways and Energetics

Computational studies, particularly those using DFT, allow for the detailed mapping of reaction pathways and their associated energetics. This involves locating the transition state structures and calculating the activation energy barriers for each step of the proposed mechanism.

For the SN2 reaction of this compound, a reaction coordinate diagram can be constructed. This diagram plots the energy of the system as the nucleophile approaches and the bromide ion departs. The peak of this profile corresponds to the SN2 transition state. The height of this energy barrier (the activation energy) determines the rate of the reaction.

These computational models can also investigate the influence of the solvent on the reaction energetics. The solvent can stabilize charged species and transition states to different extents, thereby altering the reaction rate and potentially the mechanism. By including solvent effects in the calculations, a more accurate and realistic model of the reaction can be achieved.

Stereochemical Control and Diastereoselectivity in Transformations Involving Bromomethyl Indoles

When the nucleophile or the indole itself contains a chiral center, the reaction of this compound can lead to the formation of stereoisomers. Understanding and controlling the stereochemical outcome of these reactions is a significant challenge in organic synthesis.

The classic SN2 mechanism is known to proceed with an inversion of configuration at the electrophilic carbon center. youtube.com If the reaction were to occur at a chiral carbon, the product would have the opposite stereochemistry to the reactant. While the methylene carbon of this compound is not a stereocenter itself, reactions with chiral nucleophiles can lead to the formation of diastereomers.

The diastereoselectivity of such reactions—the preference for the formation of one diastereomer over another—is governed by the steric and electronic interactions in the transition state. The different spatial arrangements of the substituents on the chiral nucleophile and the indole ring system can lead to transition states of different energies. The reaction will preferentially proceed through the lower energy transition state, resulting in a higher yield of the corresponding diastereomer.

Computational modeling, again using methods like DFT, can be instrumental in predicting and explaining the observed diastereoselectivity. By calculating the energies of the different diastereomeric transition states, chemists can rationalize the experimental outcomes and design strategies to enhance the formation of the desired stereoisomer. This level of stereochemical control is paramount in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

The future development of the chemistry surrounding 5-(bromomethyl)-1-methyl-1H-indole is fundamentally reliant on the establishment of efficient and scalable synthetic protocols. While specific literature on this exact molecule is scarce, established principles of organic chemistry suggest a primary route for its synthesis and offer avenues for future optimization.

A likely and direct method for the synthesis of this compound is the radical bromination of 1,5-dimethyl-1H-indole. The most common and effective method for this type of transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. organic-chemistry.orgresearchgate.netwikipedia.orgmychemblog.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is more susceptible to radical formation than other positions on the molecule. mychemblog.com

Future research in this area could focus on several key aspects to improve upon this presumed synthetic route:

Optimization of Reaction Conditions: A systematic study of solvents, initiators, and temperature could lead to higher yields and purity. While carbon tetrachloride has been a traditional solvent for Wohl-Ziegler reactions, its toxicity and environmental impact necessitate the exploration of greener alternatives like acetonitrile (B52724) or trifluorotoluene. wikipedia.org

Catalytic and Milder Bromination Methods: The development of catalytic methods for benzylic bromination could offer significant advantages. For instance, the use of Lewis acids like zirconium(IV) chloride with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to facilitate benzylic bromination under milder conditions. nih.gov Investigating such catalytic systems for 1,5-dimethyl-1H-indole could lead to more efficient and selective processes.

Flow Chemistry Approaches: The inherent reactivity and potential instability of benzylic bromides make their synthesis amenable to microflow reactor technologies. Continuous flow synthesis can offer better control over reaction parameters, improve safety, and potentially increase yields by minimizing the formation of byproducts that can arise from prolonged reaction times in batch processes. researchgate.net

A proposed synthetic scheme and representative data are presented in the table below.

| Reaction | Reagents and Conditions | Proposed Yield | Key Advantages of Future Research |

| Wohl-Ziegler Bromination | 1,5-dimethyl-1H-indole, N-Bromosuccinimide (NBS), AIBN, in refluxing acetonitrile | 75-85% | Development of greener solvents, milder catalytic methods, and flow chemistry for improved safety and efficiency. |

Exploration of New Reactivity Modes and Chemical Transformations

The synthetic utility of this compound lies in the high reactivity of its benzylic bromide functionality. This group is an excellent electrophile and a good leaving group, making the compound a prime candidate for a variety of nucleophilic substitution reactions. quora.com Future research should be directed at fully exploring the scope of these transformations to generate a diverse library of 5-substituted 1-methylindole (B147185) derivatives.

Key areas for exploration include:

Nucleophilic Substitution with a Broad Range of Nucleophiles: Systematic studies involving a wide array of nucleophiles would be highly valuable. This includes reactions with amines (primary, secondary, and anilines) to form aminomethylindoles, alcohols and phenols to generate ethers, thiols for thioether synthesis, and cyanide for the introduction of a cyanomethyl group, which can be further elaborated. One-pot nucleophilic substitution followed by "click" reactions, for instance with sodium azide (B81097) to form an azidomethyl intermediate that then undergoes cycloaddition, is a modern and efficient strategy. nih.gov

Carbon-Carbon Bond Forming Reactions: The reaction of this compound with carbon nucleophiles, such as enolates, organometallic reagents (e.g., Grignard or organocuprate reagents), and stabilized carbanions, would provide a direct route to more complex indole (B1671886) derivatives with extended carbon skeletons.

Transition Metal-Catalyzed Cross-Coupling Reactions: While the bromomethyl group is typically associated with nucleophilic substitution, its potential in cross-coupling reactions should not be overlooked. For instance, certain conditions could facilitate its participation in reactions like the Suzuki or Stille coupling, although these are more commonly performed with aryl halides.

The following table outlines some of the prospective chemical transformations.

| Reaction Type | Nucleophile/Reagent | Product Class | Potential Significance |

| Nucleophilic Substitution | Amines, Alcohols, Thiols, Azides | 5-(Aminomethyl)-, 5-(Alkoxymethyl)-, 5-(Thiomethyl)-, 5-(Azidomethyl)-1-methyl-1H-indoles | Rapid diversification for medicinal chemistry and materials science applications. |

| Williamson Ether Synthesis | Phenols | 5-(Phenoxymethyl)-1-methyl-1H-indoles | Access to analogues of biologically active indole ethers. |

| Gabriel Synthesis | Potassium Phthalimide (B116566) | 5-(Aminomethyl)-1-methyl-1H-indole (after hydrolysis) | A classic and clean method for preparing primary amines. |

| Cyanide Substitution | Sodium or Potassium Cyanide | 5-(Cyanomethyl)-1-methyl-1H-indole | A key intermediate for the synthesis of indole-5-acetic acid derivatives. |

Advanced Applications in Complex Chemical Synthesis and Methodology Development

Beyond its use as a simple building block, this compound holds promise for more advanced applications in the synthesis of complex molecules and the development of novel synthetic methodologies. The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 5-position is of significant interest. mdpi.comnih.gov

Future research in this domain could be focused on:

Synthesis of Biologically Active Molecules: The 1-methyl-5-substituted indole motif is present in various compounds with interesting biological activities. This compound could serve as a key intermediate in the synthesis of novel analogues of existing drugs or entirely new classes of therapeutic agents, including potential anticancer, anti-inflammatory, or central nervous system active compounds. nih.govchim.it

Development of Novel Tandem Reactions: The reactivity of the bromomethyl group could be exploited in the design of novel tandem or cascade reactions. For example, an initial nucleophilic substitution could be followed by an intramolecular cyclization to construct more elaborate fused heterocyclic systems.

Solid-Phase Synthesis: The reactive handle provided by the bromomethyl group makes this compound suitable for immobilization on a solid support. This would enable its use in solid-phase organic synthesis (SPOS) and the generation of combinatorial libraries of 5-substituted indole derivatives for high-throughput screening in drug discovery.

Preparation of Functional Materials: Indole-based molecules have found applications in materials science, for example, as organic semiconductors or fluorescent probes. The functionalization of the 5-position of the indole ring via this compound could be a strategy to tune the electronic and photophysical properties of these materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.